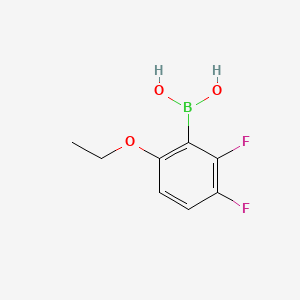

(6-Ethoxy-2,3-difluorophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

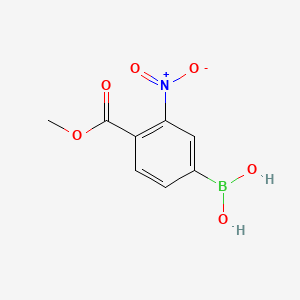

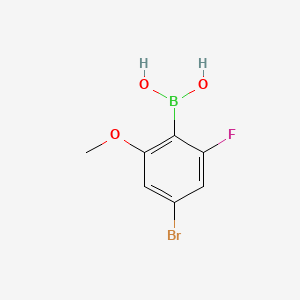

“(6-Ethoxy-2,3-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1309980-95-7 . It has a molecular weight of 201.97 . It appears as a white to off-white solid .

Synthesis Analysis

The synthesis of boronic acids, such as “(6-Ethoxy-2,3-difluorophenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The IUPAC name for this compound is 6-ethoxy-2,3-difluorophenylboronic acid . The InChI code is 1S/C8H9BF2O3/c1-2-14-6-4-3-5 (10)8 (11)7 (6)9 (12)13/h3-4,12-13H,2H2,1H3 . The InChI key is KVSMPXUZSFLBMK-UHFFFAOYSA-N .Chemical Reactions Analysis

Boronic acids, including “(6-Ethoxy-2,3-difluorophenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

“(6-Ethoxy-2,3-difluorophenyl)boronic acid” is a white to off-white solid . It has a molecular weight of 201.97 .Scientific Research Applications

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, potentially including “(6-Ethoxy-2,3-difluorophenyl)boronic acid”.

- Methods of Application : The SM coupling reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation with a nucleophilic organoboron reagent .

- Results or Outcomes : The SM coupling reaction has been successful in creating a variety of carbon–carbon bonds, contributing to the synthesis of complex organic molecules .

Synthesis of Fluorinated Biaryl Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : 3,4-Difluorophenylboronic acid can be used to prepare fluorinated biaryl derivatives .

- Methods of Application : This involves a Suzuki cross-coupling reaction with aryl and heteroaryl halides .

- Results or Outcomes : The outcome is the synthesis of fluorinated biaryl derivatives .

Preparation of Flurodiarylmethanols

- Scientific Field : Organic Chemistry

- Application Summary : 3,4-Difluorophenylboronic acid can be used to prepare flurodiarylmethanols .

- Methods of Application : This involves a reaction with aryl aldehydes using a Ni catalyst .

- Results or Outcomes : The outcome is the synthesis of flurodiarylmethanols .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

- Scientific Field : Organic Chemistry

- Application Summary : 3-Fluorophenylboronic acid has been used to prepare novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

- Methods of Application : This involves palladium-catalyzed cross-couplings .

- Results or Outcomes : The outcome is the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Synthesis of o-Phenylphenols

- Scientific Field : Organic Chemistry

- Application Summary : 3-Fluorophenylboronic acid has been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcome is the synthesis of o-phenylphenols .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(6-ethoxy-2,3-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSMPXUZSFLBMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Ethoxy-2,3-difluorophenyl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)

![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)